2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide
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Overview
Description
2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzenesulfonamide core substituted with difluoro groups and a 5-methylisoxazole moiety, which contribute to its distinct chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of 5-methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzenesulfonamide group: The 5-methylisoxazole is then reacted with a benzenesulfonyl chloride derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The isoxazole ring and the sulfonamide group can participate in redox reactions, altering the compound’s electronic properties.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the fluorine atoms, while hydrolysis would produce the corresponding amines and sulfonic acids.
Scientific Research Applications
2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The difluoro groups and the isoxazole ring play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzenesulfonamide: Lacks the isoxazole moiety, resulting in different chemical and biological properties.
N-(5-methylisoxazol-4-yl)benzenesulfonamide: Does not have the difluoro substitutions, affecting its reactivity and interactions.
2,6-dichloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide: Chlorine atoms instead of fluorine, leading to variations in chemical behavior and biological activity.
Uniqueness
The presence of both difluoro groups and the 5-methylisoxazole moiety in 2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide makes it unique compared to its analogs
This comprehensive overview highlights the significance of this compound in scientific research and its potential for future applications
Biological Activity
2,6-Difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a synthetic compound characterized by its unique structural features, including a benzenesulfonamide moiety with two fluorine substitutions and an isoxazole group. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article aims to summarize the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Fluorine Substituents: The presence of fluorine atoms at the 2 and 6 positions of the benzene ring enhances the compound's lipophilicity, which is crucial for its biological activity.
- Isoxazole Group: This functional group is known for its role in various biological activities, including antimicrobial and anticancer effects.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
Compounds similar to this compound have demonstrated notable antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against resistant bacterial strains and fungi.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. The presence of the isoxazole moiety is particularly relevant to its anticancer activity .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
-
Study on Antimicrobial Efficacy:
- A study evaluated various benzenesulfonamide derivatives for their antimicrobial activity. The results indicated that compounds with fluorine substitutions exhibited enhanced efficacy against Gram-positive and Gram-negative bacteria.
- Anticancer Mechanisms:
- Pharmacokinetic Studies:
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-fluoro-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Contains a fluorinated benzenesulfonamide with an isoxazole group | Antimicrobial and anticancer activity |
N-(5-methylisoxazol-4-yl)-benzenesulfonamide | Lacks fluorine substitution; simpler structure | Antibacterial properties |
2,4-difluoro-N-(thiazol-2-yl)benzenesulfonamide | Contains thiazole instead of isoxazole; difluorinated | Antimicrobial activity against resistant strains |
Properties
IUPAC Name |
2,6-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3S/c1-7-8(5-14-18-7)6-15-19(16,17)11-9(12)3-2-4-10(11)13/h2-5,15H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAYUUYRNQRSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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